

Methods for Labeling Postsynaptic Density Protein 95 (PSD-95) for Microscopy

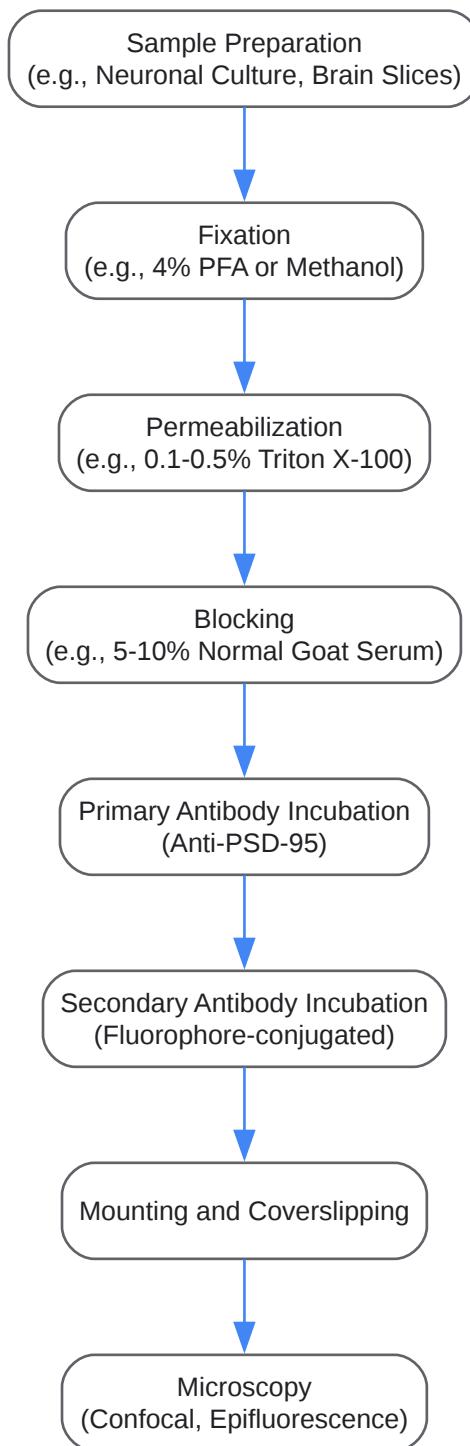
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *PsD2*

Cat. No.: *B1576740*

[Get Quote](#)


Application Note

Postsynaptic Density Protein 95 (PSD-95) is a cornerstone scaffolding protein in the postsynaptic density (PSD) of excitatory synapses. Its crucial role in anchoring and modulating neurotransmitter receptors and signaling molecules makes it a key target for research in neuroscience and drug development. Visualizing PSD-95 with high fidelity is essential for understanding synaptic structure, function, and plasticity in both healthy and diseased states. This document provides detailed protocols and application notes for the microscopic labeling of PSD-95, catering to researchers, scientists, and drug development professionals. The methods covered include immunofluorescence for fixed samples, fluorescent protein tagging for live-cell imaging, and super-resolution microscopy for nanoscale analysis.

Immunofluorescence (IF) for Fixed Samples

Immunofluorescence is a widely used technique to visualize endogenous PSD-95 in fixed neuronal cultures and brain tissue. The choice of antibody, fixation, and permeabilization methods are critical for successful and specific labeling.

Experimental Workflow for Immunofluorescence of PSD-95

[Click to download full resolution via product page](#)

Caption: Workflow for PSD-95 immunofluorescence.

Quantitative Data: PSD-95 Antibodies for Immunofluorescence

Antibody (Clone)	Host Species	Applications	Recommended Dilution	Supplier (Cat. No.)
7E3-1B8	Mouse	IF/ICC, IHC, WB	1:200 - 1:500	Thermo Fisher (MA1-046) ^[1] , GeneTex (GTX80682) ^[2] , Sigma-Aldrich (P246)
Polyclonal	Rabbit	IF/ICC, IHC, WB	1:200 - 1:1000	Proteintech (30255-1-AP) ^[3] , Thermo Fisher (51-6900) ^[4]
Polyclonal	Rabbit	WB, ELISA, FCM, IHC, IF	1:50 - 1:200 (IF)	Bioss (bs-0179R) ^[5]
ab2723	Rabbit	IF	1:500	Abcam (ab2723) ^[6]

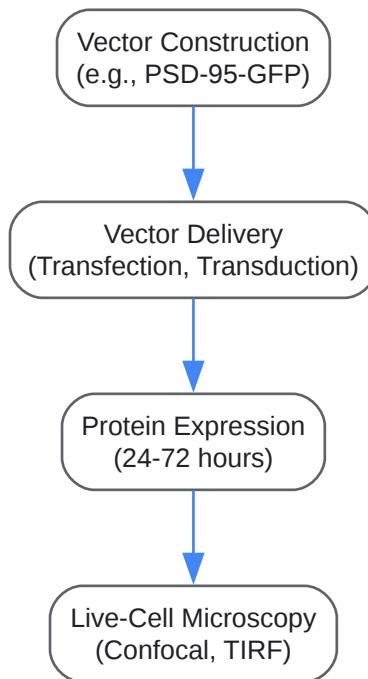
Protocol: Immunofluorescence of PSD-95 in Primary Neuronal Cultures

Materials:

- Primary neuronal culture on coverslips
- Phosphate-buffered saline (PBS)
- Fixation solution: 4% paraformaldehyde (PFA) in PBS, or ice-cold methanol
- Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking buffer: 5-10% normal goat serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS

- Primary antibody against PSD-95 (see table above)
- Fluorophore-conjugated secondary antibody
- DAPI (for nuclear counterstain)
- Mounting medium

Procedure:


- Fixation:
 - For PFA fixation, gently aspirate the culture medium and add 4% PFA. Incubate for 10-15 minutes at room temperature.
 - For methanol fixation, aspirate the medium and add ice-cold methanol. Incubate for 5-10 minutes at -20°C.[1][7]
- Washing: Rinse the coverslips three times with PBS for 5 minutes each.
- Permeabilization: If using PFA fixation, incubate the coverslips in permeabilization buffer for 10 minutes at room temperature.[8] Methanol fixation also permeabilizes the cells.
- Blocking: Incubate the coverslips in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary anti-PSD-95 antibody in the blocking buffer according to the manufacturer's instructions or the table above. Incubate the coverslips with the primary antibody solution overnight at 4°C.[6]
- Washing: Rinse the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips in the dark for 1-2 hours at room temperature.
- Washing: Rinse the coverslips three times with PBS for 5 minutes each. The last wash can include DAPI for nuclear staining.

- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the staining using a confocal or epifluorescence microscope.

Fluorescent Protein Tagging for Live-Cell Imaging

Genetically encoding a fluorescent protein (FP) in-frame with PSD-95 allows for the visualization of its dynamics in living neurons. This can be achieved through transient transfection of expression vectors or by creating stable cell lines or transgenic animals.

Experimental Workflow for Fluorescent Protein Tagging of PSD-95

[Click to download full resolution via product page](#)

Caption: Workflow for live-cell imaging of FP-tagged PSD-95.

Quantitative Data: PSD-95 Fluorescent Protein Constructs

Construct	Fluorescent Protein	Vector Backbone	Applications	Supplier/Reference
PSD-95-GFP	EGFP	pEGFP-N2 derivative	Live-cell imaging, two-photon microscopy	Addgene (74315) [9]
PSD-95-pTagRFP	TagRFP	pTagRFP-N	Live-cell imaging	Addgene (52671) [10]
PSD-95-mVenus	mVenus	-	Endogenous labeling (ENABLED)	[11]
PSD-95-miniSOG	miniSOG	-	Correlative light and electron microscopy	[12]

Protocol: Transient Transfection of PSD-95-GFP in Primary Neurons

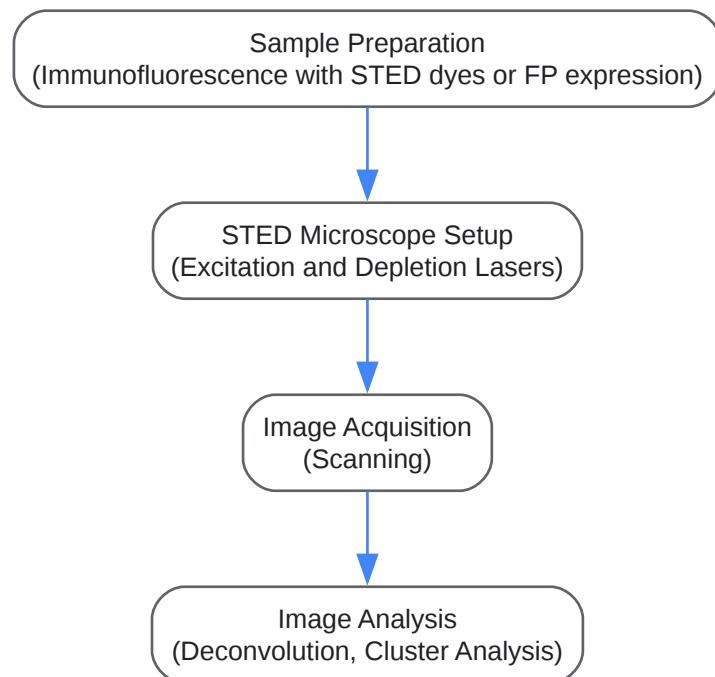
Materials:

- Primary neuronal culture
- PSD-95-GFP expression vector (or other FP-tagged PSD-95)
- Transfection reagent suitable for neurons (e.g., Lipofectamine 2000, Calcium Phosphate)
- Culture medium
- Live-cell imaging setup with environmental control (37°C, 5% CO2)

Procedure:

- Preparation: One day before transfection, ensure neurons are healthy and at an appropriate density.

- Transfection Complex Formation: Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
- Transfection: Gently add the transfection complexes to the neuronal culture medium.
- Incubation: Incubate the neurons for the time recommended by the transfection reagent manufacturer, typically a few hours.
- Medium Change: After incubation, replace the medium with fresh, pre-warmed culture medium.
- Expression: Allow the cells to express the PSD-95-GFP fusion protein for 24-72 hours. Note that overexpression of PSD-95 can alter synaptic properties.[\[13\]](#)
- Live-Cell Imaging: Mount the culture dish or chamber slide on the microscope stage within the environmental chamber.
- Image Acquisition: Acquire images using appropriate laser lines and filter sets for the fluorescent protein. Time-lapse imaging can be performed to study PSD-95 dynamics.


Super-Resolution Microscopy of PSD-95

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), bypass the diffraction limit of light, enabling the visualization of PSD-95 nanostructure.

STED Microscopy

STED microscopy provides super-resolution images by depleting fluorescence in the outer region of the excitation spot, effectively narrowing the point-spread function.

Experimental Workflow for STED Microscopy of PSD-95

[Click to download full resolution via product page](#)

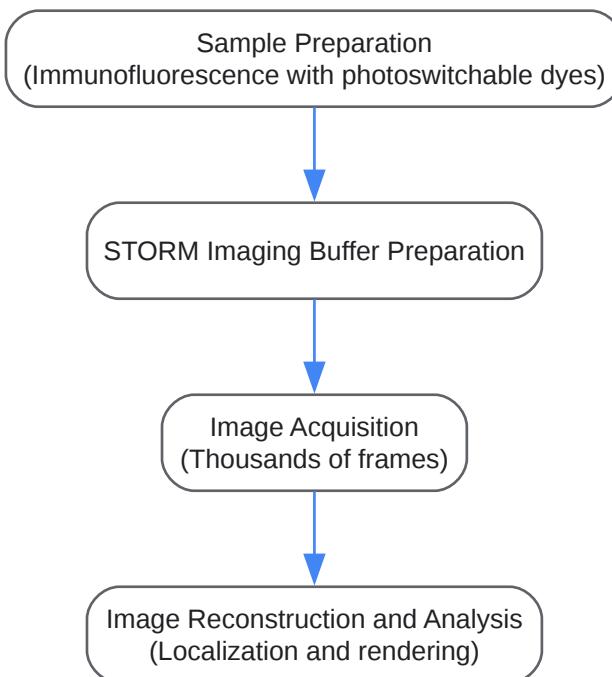
Caption: Workflow for STED microscopy of PSD-95.

Protocol: STED Imaging of Immunostained PSD-95

Materials:

- Fixed and permeabilized neuronal culture (as per IF protocol)
- Primary antibody against PSD-95
- Secondary antibody conjugated to a STED-compatible fluorophore (e.g., Abberior STAR 635P, Alexa Fluor 594)
- STED microscope

Procedure:


- Immunostaining: Follow the immunofluorescence protocol, using a secondary antibody conjugated with a STED-compatible dye. Nanobodies can also be used for denser labeling and reduced linkage error.[\[14\]](#)

- Mounting: Mount the sample in a medium optimized for STED imaging.
- STED Imaging:
 - Place the sample on the STED microscope.
 - Locate the region of interest using conventional confocal imaging.
 - Switch to STED mode and adjust the excitation and depletion laser powers to achieve optimal resolution with minimal phototoxicity.
 - Acquire images.
- Image Analysis: Analyze the super-resolved images to quantify PSD-95 cluster size, shape, and distribution.[\[14\]](#)

STORM Microscopy

STORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic activation and subsequent localization of individual fluorophores to reconstruct a super-resolution image.

Experimental Workflow for STORM Microscopy of PSD-95

[Click to download full resolution via product page](#)

Caption: Workflow for STORM microscopy of PSD-95.

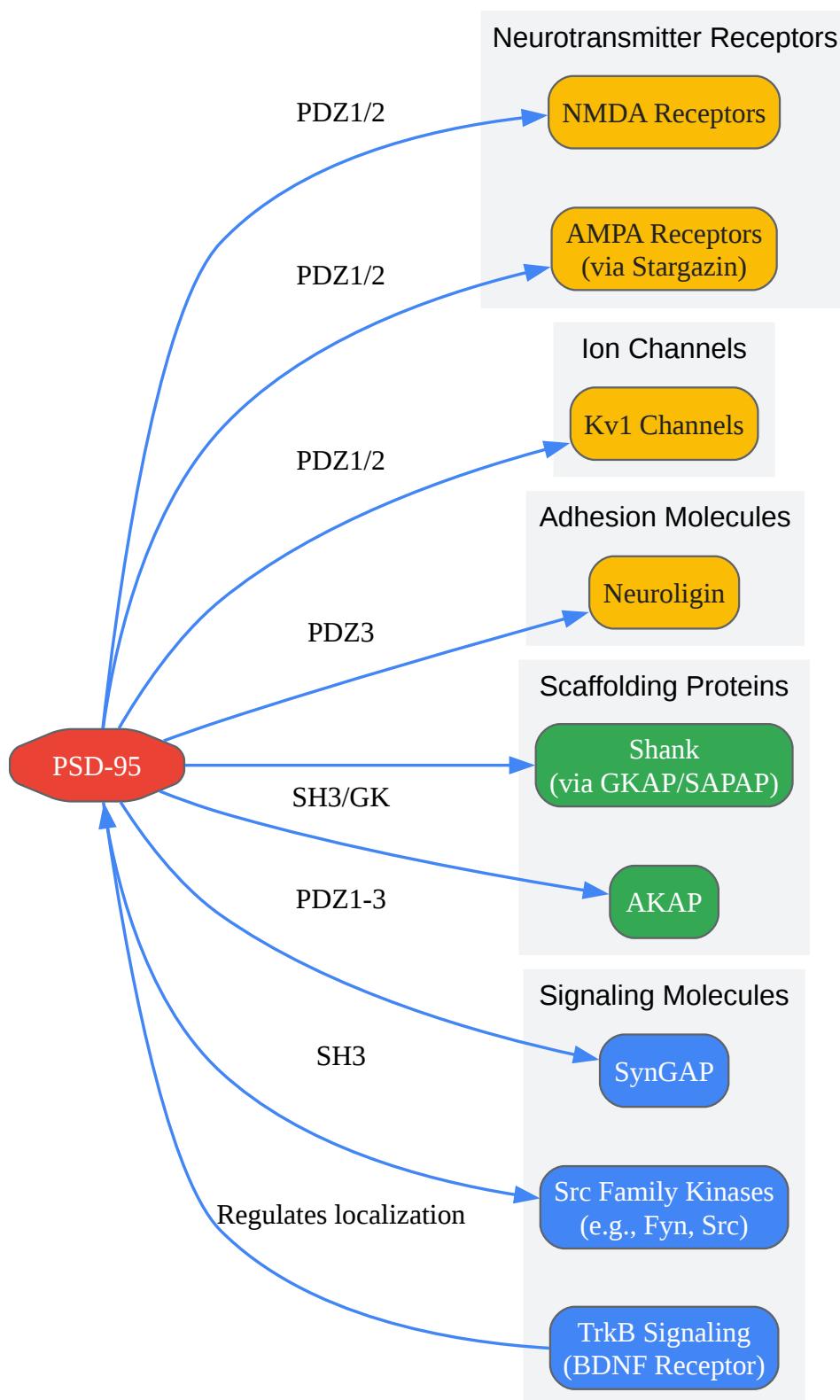
Protocol: dSTORM Imaging of Immunostained PSD-95

Materials:

- Fixed and permeabilized neuronal culture
- Primary antibody against PSD-95
- Secondary antibody conjugated to a photoswitchable fluorophore (e.g., Alexa Fluor 647)
- STORM imaging buffer (e.g., containing an oxygen scavenging system and a thiol)
- STORM microscope

Procedure:

- Immunostaining: Perform immunofluorescence using a secondary antibody conjugated with a suitable STORM fluorophore.


- Sample Mounting: Mount the sample in a chamber suitable for imaging with buffer exchange.
- Imaging Buffer: Prepare the STORM imaging buffer immediately before use. A common recipe includes an enzymatic oxygen scavenging system (glucose oxidase and catalase) and a primary thiol like mercaptoethylamine (MEA) in a buffered solution.
- STORM Imaging:
 - Place the sample on the STORM microscope.
 - Illuminate the sample with a high-power laser to induce photoswitching of the fluorophores into a dark state.
 - Use a lower power activation laser to sparsely reactivate individual fluorophores.
 - Acquire a series of thousands of images, capturing the fluorescence of individual molecules.
- Image Reconstruction: Process the acquired image series with localization software to determine the precise coordinates of each detected molecule. Render these localizations to generate a super-resolution image.

Quantitative Data: Super-Resolution Microscopy of PSD-95

Technique	Measured Parameter	Value (mean \pm SD)	Reference
STORM	PSD-95 cluster diameter	285.2 ± 78.0 nm	[15][16]
3D SMLM	Separation of PSD-95 dimers (population 1)	39 ± 2 nm	[17][18]
3D SMLM	Separation of PSD-95 dimers (population 2)	94 ± 27 nm	[17][18]

PSD-95 Signaling and Interaction Hub

PSD-95 acts as a central hub for a complex network of proteins at the postsynaptic density. Understanding these interactions is crucial for elucidating its role in synaptic function and disease.

[Click to download full resolution via product page](#)

Caption: Key interaction partners and signaling pathways of PSD-95.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

These detailed protocols and application notes provide a comprehensive guide for researchers to effectively label and visualize PSD-95 across different microscopy platforms. The choice of method will depend on the specific research question, whether it involves studying the localization of the endogenous protein in fixed tissue, observing its dynamics in live cells, or resolving its nanoscale organization. Careful optimization of these protocols will yield high-quality data, advancing our understanding of synaptic biology and aiding in the development of novel therapeutics for neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PSD-95 Monoclonal Antibody (7E3-1B8) (MA1-046) [thermofisher.com]
- 2. Anti-PSD95 antibody [7E3-1B8] (GTX80682) | GeneTex [genetex.com]
- 3. PSD95 antibody (30255-1-AP) | Proteintech [ptglab.com]
- 4. PSD-95 Polyclonal Antibody (51-6900) [thermofisher.com]
- 5. biossusa.com [biossusa.com]
- 6. biocompare.com [biocompare.com]
- 7. PSD95 staining - Neuroscience [protocol-online.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. addgene.org [addgene.org]
- 10. addgene.org [addgene.org]
- 11. Live Imaging of Endogenous PSD-95 Using ENABLED: A Conditional Strategy to Fluorescently Label Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of PSD-95 in the Postsynaptic Density Using MiniSOG and EM Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging endogenous synaptic proteins in primary neurons at single-cell resolution using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simple and Highly Efficient Detection of PSD95 Using a Nanobody and Its Recombinant Heavy-Chain Antibody Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. 3D Super-Resolution Imaging of PSD95 Reveals an Abundance of Diffuse Protein Supercomplexes in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurodevelopmental Disorders Associated with PSD-95 and Its Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Postsynaptic localization of PSD-95 is regulated by all three pathways downstream of TrkB signaling [dspace.mit.edu]
- To cite this document: BenchChem. [Methods for Labeling Postsynaptic Density Protein 95 (PSD-95) for Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1576740#methods-for-labeling-psd2-for-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com